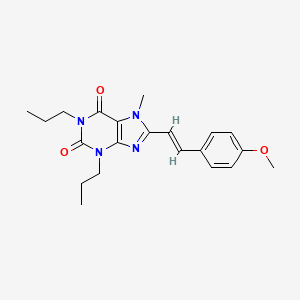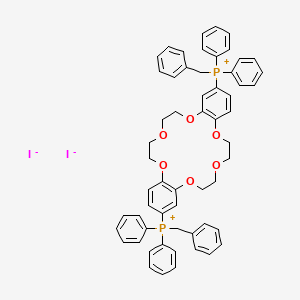
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester is a complex organic compound that features a pyridazine ring substituted with a chlorine atom and a hydrazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester typically involves the condensation of 6-chloro-3-pyridazinecarboxylic acid hydrazide with an appropriate hexanoic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-pyridazinecarboxylic acid hydrazide
- 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)pentanoic acid ethyl ester
- 5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)butanoic acid ethyl ester
Uniqueness
5-(2-(6-Chloro-3-pyridazinyl)hydrazinylidene)hexanoic acid ethyl ester is unique due to its specific structural features, such as the length of the hexanoic acid chain and the presence of the ethyl ester group
Propriétés
Numéro CAS |
69578-88-7 |
|---|---|
Formule moléculaire |
C12H17ClN4O2 |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
ethyl (5E)-5-[(6-chloropyridazin-3-yl)hydrazinylidene]hexanoate |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-19-12(18)6-4-5-9(2)14-16-11-8-7-10(13)15-17-11/h7-8H,3-6H2,1-2H3,(H,16,17)/b14-9+ |
Clé InChI |
FNRBKDZTXCZGOE-NTEUORMPSA-N |
SMILES isomérique |
CCOC(=O)CCC/C(=N/NC1=NN=C(C=C1)Cl)/C |
SMILES canonique |
CCOC(=O)CCCC(=NNC1=NN=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
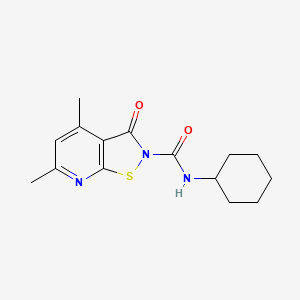
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
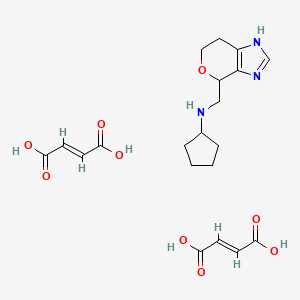

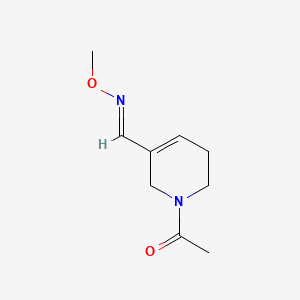
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)

